molecular formula C19H18N2O6 B4611810 ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate

ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate

Cat. No.: B4611810
M. Wt: 370.4 g/mol
InChI Key: KCVRTJRSGMLZED-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C19H18N2O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.11648630 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of compounds related to ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate. For example, the synthesis, crystal structure, and DFT study of a related compound, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, has been examined, revealing insights into molecular interactions and the geometries of its isomers (Jinhui Zhou et al., 2017). Similarly, another study highlighted the synthesis, characterization, crystal structure, and antioxidant properties of a novel pyrazole derivative, offering valuable data for the development of compounds with potential pharmaceutical applications (S. Naveen et al., 2021).

Anticancer Activity

A notable area of research involves the exploration of the anticancer activities of compounds structurally similar to this compound. For instance, a study on the synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole highlighted the potential of these compounds in therapeutic applications (N. Metwally et al., 2016).

Antioxidant Properties

Additionally, research has been conducted on the antioxidant properties of related compounds, underscoring the importance of structural analysis in the development of potential antioxidant agents. For example, the antioxidant phenolic compounds from walnut kernels (Juglans regia L.) study suggests the influence of molecular structure on antioxidant activities, which could inform the design of compounds with enhanced efficacy (Zijia Zhang et al., 2009).

Synthetic Methodologies

The development of synthetic methodologies for related compounds has also been a focus, as demonstrated in studies exploring catalyst-free synthesis techniques and the synthesis of complex molecular structures for various applications, including pharmaceuticals (M. Ghandi et al., 2017).

Properties

IUPAC Name

ethyl 3-(2,5-dimethylpyrazol-3-yl)-2-(2-hydroxy-1,3-dioxoinden-2-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-4-27-18(25)14(15(22)13-9-10(2)20-21(13)3)19(26)16(23)11-7-5-6-8-12(11)17(19)24/h5-9,14,26H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVRTJRSGMLZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=NN1C)C)C2(C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate
Reactant of Route 2
ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate
Reactant of Route 5
ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate
Reactant of Route 6
ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxopropanoate

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